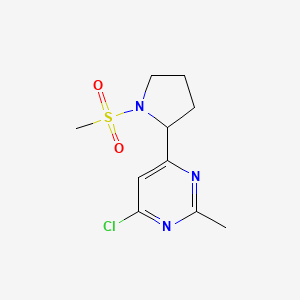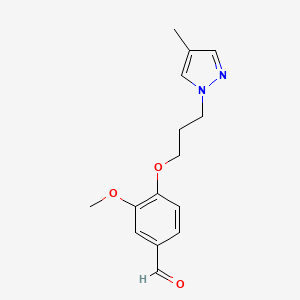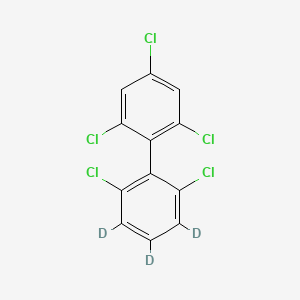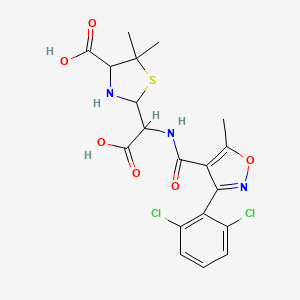
4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
準備方法
The synthesis of 4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the chlorinated pyrimidine.
Methylsulfonyl Group Addition:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques for scalability.
化学反応の分析
4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to remove the sulfonyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a neuroprotective and anti-neuroinflammatory agent. Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound is used in the synthesis of hyperbranched polymers, which have applications in coatings, adhesives, and drug delivery systems.
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-α . This inhibition is achieved through the suppression of endoplasmic reticulum stress and apoptosis pathways, leading to neuroprotective effects.
類似化合物との比較
Similar compounds to 4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine include other pyrimidine derivatives with different substituents. Some examples are:
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.
4,6-Dichloro-2-(methylsulfonyl)pyrimidine: Used in the synthesis of hyperbranched polymers.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C10H14ClN3O2S |
|---|---|
分子量 |
275.76 g/mol |
IUPAC名 |
4-chloro-2-methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyrimidine |
InChI |
InChI=1S/C10H14ClN3O2S/c1-7-12-8(6-10(11)13-7)9-4-3-5-14(9)17(2,15)16/h6,9H,3-5H2,1-2H3 |
InChIキー |
OIPNUSHRTOSEPL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)Cl)C2CCCN2S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid](/img/structure/B12294725.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-trityl-butanediamide](/img/structure/B12294747.png)

![3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12294782.png)

